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2-(Pentan-2-yl)morpholine

Cat. No.: B13542673
M. Wt: 157.25 g/mol
InChI Key: MUPRQHMERDXIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pentan-2-yl)morpholine (CAS 1228107-08-1) is a chemical compound of significant interest in pharmaceutical and organic chemistry research. With the molecular formula C9H19NO and a molecular weight of 157.25, this morpholine derivative is characterized by the integration of a pentan-2-yl substituent on the morpholine ring . Morpholine rings are highly valued in drug discovery, particularly for central nervous system (CNS) targets. The morpholine moiety contributes a well-balanced lipophilic-hydrophilic profile, a weakly basic nitrogen atom, and an oxygen atom capable of hydrogen bonding . These properties can enhance a molecule's solubility, permeability through the blood-brain barrier (BBB), and overall pharmacokinetic profile, making morpholine-containing compounds like this compound valuable scaffolds or intermediates in developing neuroactive drugs . Researchers utilize such morpholine derivatives as building blocks to modulate the activity of enzymes and receptors, or as a core structural element to direct other pharmacophores into the correct spatial orientation for target engagement . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13542673 2-(Pentan-2-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-pentan-2-ylmorpholine

InChI

InChI=1S/C9H19NO/c1-3-4-8(2)9-7-10-5-6-11-9/h8-10H,3-7H2,1-2H3

InChI Key

MUPRQHMERDXIBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CNCCO1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Pentan 2 Yl Morpholine

Established and Novel Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring is a well-explored area of organic synthesis, with numerous methods applicable to the formation of 2-substituted derivatives like 2-(pentan-2-yl)morpholine. These strategies can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. researchgate.netnih.govresearchgate.net

A common and direct approach involves the reaction of 1,2-amino alcohols with appropriate reagents. For instance, a one or two-step, redox-neutral protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to yield morpholines. chemrxiv.org This method is notable for its efficiency and use of inexpensive reagents. chemrxiv.org Another strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which can produce morpholine products as single stereoisomers. nih.govacs.org This modular approach allows for variation in the substituents on the morpholine ring. nih.gov

Intramolecular cyclization reactions are also frequently employed. Nitrogen-tethered alkenols can undergo intramolecular hydroalkoxylation when mediated by boron trifluoride etherate to form morpholines. organic-chemistry.org Similarly, palladium chloride can catalyze the intramolecular cyclization of these precursors. researchgate.net

More novel approaches include metal-free, one-pot syntheses. One such method describes the reaction of aziridines with halogenated alcohols, enabled by ammonium (B1175870) persulfate, to form 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org Additionally, a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been developed for the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.org

Asymmetric and Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure morpholines is of significant interest due to the often stereospecific interactions of chiral molecules with biological targets. Several asymmetric and stereoselective methods have been developed to access specific isomers of 2-substituted morpholines.

One prominent strategy is the asymmetric hydrogenation of unsaturated morpholine precursors. rsc.orgrsc.org The use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org This "after cyclization" approach is highly efficient and atom-economical. nih.govrsc.org

Stereoselective syntheses often start from readily available chiral precursors. For example, enantiopure amino alcohols can be used in a four-step synthesis to produce cis-3,5-disubstituted morpholines. nih.gove3s-conferences.org Another method involves the reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure to give trans-2,5-disubstituted morpholines. nih.gov The synthesis of enantiopure 3-substituted morpholines has also been achieved through the regioselective ring-opening of an N-2-benzothiazolesulfonyl activated aziridine (B145994) with organocuprates, followed by ring annulation. scribd.com

Catalyst Development in Stereocontrolled Synthesis

The development of effective catalysts is crucial for achieving high stereocontrol in morpholine synthesis. Rhodium complexes, particularly those with chiral bisphosphine ligands like (R,R,R)-SKP, have been successfully applied in the asymmetric hydrogenation of dehydromorpholines. rsc.org The large bite angle of these ligands is thought to be key to achieving high enantioselectivity. rsc.orgrsc.org

Palladium catalysts are also widely used, especially in carboamination reactions. nih.govacs.org The choice of ligand, such as P(2-furyl)3, can influence the reaction outcome, sometimes favoring the formation of unsaturated morpholine derivatives (3,4-dihydro-2H-1,4-oxazines) through β-hydride elimination. nih.govacs.org

Copper(II) 2-ethylhexanoate (B8288628) has been employed as a promoter for the oxyamination of alkenes, leading to the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov In the realm of organocatalysis, morpholine-based catalysts derived from amino acids have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov

Precursor Chemistry and Investigation of Reaction Mechanisms

The synthesis of this compound relies on the availability of suitable precursors. The specific precursors for this compound are not extensively detailed in the provided search results, but general precursor classes for substituted morpholines are well-documented. These include:

Amino alcohols: These are fundamental building blocks, often derived from commercially available amino acids. nih.gove3s-conferences.orgnih.gov For this compound, a plausible precursor would be an amino alcohol with a pentan-2-yl group.

Unsaturated morpholines (Dehydromorpholines): These are key intermediates for asymmetric hydrogenation reactions. rsc.orgrsc.org

Substituted ethanolamines: These are used in palladium-catalyzed carboamination reactions. nih.govacs.org

Aziridines and Epoxides: These strained rings serve as electrophilic partners in ring-opening/cyclization strategies. beilstein-journals.orgnih.gov

Understanding the reaction mechanisms is vital for optimizing synthetic routes. For the palladium-catalyzed carboamination, the proposed mechanism involves the oxidative addition of an aryl bromide to a Pd(0) complex, followed by Pd-N bond formation to create a key palladium(aryl)(amido) intermediate. nih.gov Subsequent syn-aminopalladation through a boat-like transition state, followed by reductive elimination, yields the cis-disubstituted morpholine product. nih.gov

In the asymmetric hydrogenation of dehydromorpholines, deuterium (B1214612) labeling experiments have shown that the hydrogenation occurs specifically at the C=C bond of the enamide stage. researchgate.netnih.gov

Strategies for Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com The morpholine ring offers two primary sites for functionalization: the nitrogen atom and the carbon atoms of the ring. jchemrev.com

N-Substitution Reactions and Their Chemical Impact

The secondary amine of the morpholine ring is a common site for derivatization. N-substitution can significantly impact the molecule's properties, such as its basicity (pKa), solubility, and biological activity. nih.govacs.org

A variety of substituents can be introduced at the nitrogen atom. For example, N-arylation can be achieved through palladium-catalyzed reactions. nih.gov The introduction of an N-aryl group can influence the stereochemical outcome of subsequent reactions. The N-tosyl group is another common protecting and activating group used in morpholine synthesis. nih.gov

The Cbz (benzyloxycarbonyl) group, often used as a protecting group during synthesis, can be readily removed via hydrogenation with a palladium on carbon (Pd/C) catalyst to yield the free NH morpholine. nih.govrsc.org This free amine can then be subjected to a range of further functionalization reactions, such as aromatic nucleophilic substitution. nih.govrsc.org

Molecular Interactions and Pre Clinical Biological Activity of 2 Pentan 2 Yl Morpholine

Elucidation of Molecular Targets and Ligand Binding Mechanisms

The specific molecular targets of 2-(pentan-2-yl)morpholine have not been explicitly detailed in published literature. However, the morpholine (B109124) scaffold is a common feature in ligands for a variety of receptors, enzymes, and transporters. The nature of the substituent at the 2-position, in this case, a pentan-2-yl group, would significantly influence its binding profile.

Receptor Binding Affinities and Selectivity Profiles (In Vitro Studies)

No specific receptor binding affinities (e.g., Kᵢ or IC₅₀ values) for this compound are currently available. Generally, 2-substituted morpholine derivatives have been investigated for their activity at various receptors, including opioid and dopamine receptors. The affinity and selectivity for these receptors are highly dependent on the nature and stereochemistry of the substituent at the C-2 position. For instance, in other chemical scaffolds, the length and branching of an alkyl chain can modulate receptor affinity, with a pentyl group often contributing to optimal hydrophobic interactions within the binding pocket of certain receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound and Related Analogs (Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.)

Compound Target Receptor Binding Affinity (Kᵢ, nM) Selectivity Profile
This compound Opioid (μ, δ, κ) Data not available Data not available
This compound Dopamine (D₁, D₂) Data not available Data not available
2-Alkylmorpholine Analog 1 Receptor X Varies with alkyl chain Varies with substitution
2-Alkylmorpholine Analog 2 Receptor Y Varies with alkyl chain Varies with substitution

Enzyme Inhibition Kinetics and Mechanistic Investigations (In Vitro)

There is no published data on the enzyme inhibition kinetics of this compound. The morpholine nucleus is present in a number of enzyme inhibitors, and the pentan-2-yl substituent could potentially interact with the active site of various enzymes. Mechanistic studies, including the determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), would be necessary to characterize any such activity.

Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical 2-Alkylmorpholine Derivative (Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.)

Enzyme Target Inhibitor Kᵢ (µM) Vmax (µmol/min) Kₘ (µM) Mechanism of Inhibition
Enzyme Z This compound Data not available Data not available Data not available Data not available

Transporter Interaction Studies in Cellular and Subcellular Models

Information regarding the interaction of this compound with cellular and subcellular transporters is not available. The physicochemical properties of the compound, such as its lipophilicity and pKa, would be key determinants of its potential as a substrate or inhibitor of various transporters, including those involved in drug absorption, distribution, and excretion.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for a series of compounds centered around this compound are not documented, general principles can be inferred from broader studies on 2-substituted morpholines.

Positional Effects of Substituents on Molecular Interactions

The position of the pentyl group at C-2 of the morpholine ring is a key determinant of its potential biological activity. Substituents at this position can directly interact with the binding pockets of receptors or the active sites of enzymes. The "pentan-2-yl" designation indicates a secondary pentyl group, which introduces branching. The size, shape, and lipophilicity of this group will govern its interactions with the molecular target. For example, in some receptor systems, a branched alkyl chain may provide a better fit into a hydrophobic pocket compared to a linear chain, potentially leading to higher affinity. The length of the alkyl chain is also a critical factor; studies on other morpholine-containing compounds have shown that there is often an optimal chain length for maximal activity at a specific target.

Cellular and Subcellular Mechanism Investigations (In Vitro and Ex Vivo Models)

Following a comprehensive review of scientific literature, no specific studies investigating the cellular and subcellular mechanisms of this compound in in vitro or ex vivo models were identified.

Modulation of Intracellular Signaling Pathways

No research data is currently available regarding the modulation of intracellular signaling pathways by this compound.

Studies on Neurotransmitter Release and Uptake in Isolated Systems

There are no published studies on the effects of this compound on neurotransmitter release and uptake in isolated systems.

Interactions with Mitochondrial and Metabolic Pathways

Information regarding the interactions of this compound with mitochondrial and metabolic pathways has not been reported in the scientific literature.

In Vivo Pharmacological Characterization in Non-Human Animal Models

No in vivo pharmacological characterization studies of this compound in non-human animal models have been publicly documented.

Behavioral Phenotyping in Rodent Models (Experimental Paradigms)

There is no available data on the behavioral phenotyping of this compound in any rodent models.

Neurochemical Alterations in Specific Brain Regions of Animal Models

No studies have been found that investigate the neurochemical alterations induced by this compound in the specific brain regions of animal models.

No Publicly Available Data on the Preclinical Cardiovascular Effects of this compound

Following a comprehensive review of scientific literature and publicly accessible data, no specific information was found regarding the modulatory effects of the chemical compound this compound on the cardiovascular system in pre-clinical species.

The absence of such information prevents the creation of a detailed and evidence-based article on this topic as requested. The scientific community has not, to date, published any findings on the preclinical cardiovascular effects of this compound. Therefore, it is not possible to provide data tables or a summary of research findings for the specified section.

Pharmacokinetic and Metabolic Profiles in Pre Clinical Models

Absorption and Distribution Studies in Animal Models

No studies detailing the absorption and distribution of 2-(Pentan-2-yl)morpholine in any animal models were found.

Tissue Distribution Analysis in Experimental Animals

There is no available information on the concentration and distribution of this compound in specific tissues such as the liver, kidney, spleen, heart, lungs, or brain following administration to experimental animals.

Blood-Brain Barrier Permeability in Animal Models

While morpholine-containing compounds are often investigated for their potential to act on the central nervous system, which requires crossing the blood-brain barrier, no specific data exists to confirm or quantify the permeability of this compound in animal models.

Biotransformation Pathways and Metabolite Identification (In Vivo and In Vitro Animal Systems)

No in vivo or in vitro studies have been published that identify the biotransformation pathways or specific metabolites of this compound. The metabolic stability of morpholine-containing drugs can be variable, but specific pathways for this compound have not been elucidated. enamine.netnih.gov

Phase I Metabolic Reactions

Information regarding potential Phase I metabolic reactions, such as oxidation, reduction, or hydrolysis, involving this compound is not available.

Phase II Conjugation Pathways

There is no data on Phase II conjugation reactions, such as glucuronidation or sulfation, for this compound or its potential Phase I metabolites.

Excretion Routes and Elimination Kinetics in Animal Models

The routes of excretion (e.g., renal, biliary) and the elimination kinetics (e.g., half-life, clearance rate) of this compound in any animal model have not been documented in the scientific literature.

Due to the complete lack of specific research on this compound, it is not possible to provide the detailed, data-driven article as requested. The creation of such content would require access to proprietary research data or the execution of new preclinical studies.

Advanced Analytical Methodologies for Research on 2 Pentan 2 Yl Morpholine

Chromatographic Techniques for Quantification and Isolation in Research Samples

Chromatography is fundamental for separating 2-(Pentan-2-yl)morpholine from reactants, byproducts, or sample matrices. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of morpholine (B109124) and its derivatives. eschemy.com For a non-volatile compound like this compound, HPLC is particularly suitable. The separation can be achieved using mixed-mode columns that employ cation-exchange mechanisms to retain basic compounds. helixchrom.com

Different detectors can be coupled with HPLC for detection and quantification:

Diode Array Detector (DAD) or UV-Vis Detector: Although the morpholine ring itself does not possess a strong chromophore, it can be detected in the low UV range. rsc.org The sensitivity might be limited, but it is often sufficient for purity analysis of concentrated samples.

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are not dependent on the optical properties of the analyte and can be used for quantification when a suitable chromophore is absent.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity. This combination allows for the determination of the compound's molecular weight, aiding in positive identification and enabling quantification at very low levels. ijpsdronline.commdpi.com For enhanced sensitivity, derivatization with an agent like 1-Naphthyl isothiocyanate can be employed to produce a derivative with strong UV absorbance. ijpsdronline.comresearchgate.net

Table 1: Example HPLC Parameters for Morpholine Derivative Analysis

ParameterCondition
Column Mixed-mode (e.g., Coresep 100) or Reverse Phase (e.g., Newcrom R1) helixchrom.comsielc.com
Mobile Phase Acetonitrile (B52724)/Water with an acid modifier (e.g., formic acid for MS compatibility) mdpi.comsielc.com
Detection MS, DAD, ELSD, or Refractive Index (RI) helixchrom.commdpi.com
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 1 - 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. eschemy.com While this compound has moderate volatility, its analysis by GC-MS is highly feasible. For morpholine compounds in general, derivatization is a common strategy to improve volatility and chromatographic behavior. nih.govsemanticscholar.org For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which is then readily analyzed by GC-MS. nih.govsemanticscholar.org This approach provides excellent sensitivity and selectivity, with low limits of detection (LOD) and quantification (LOQ). nih.gov

The electron ionization (EI) source in a typical GC-MS system provides reproducible fragmentation patterns that serve as a chemical fingerprint for definitive identification. nih.gov The mass spectrum of the derivatized or underivatized compound can be compared against spectral libraries for confirmation. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework. nih.gov

¹H NMR: The proton NMR spectrum would show characteristic signals for both the morpholine ring and the pentan-2-yl substituent. The protons on the carbons adjacent to the oxygen atom of the morpholine ring are expected to appear downfield (around 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (around 2.4-2.8 ppm). nih.govrsc.org The signals for the pentan-2-yl group would appear in the aliphatic region (typically 0.8-1.6 ppm), with the methine proton (CH) attached to the nitrogen appearing further downfield due to deshielding.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom. The carbons of the morpholine ring adjacent to the oxygen (C-O) typically resonate around 66-68 ppm, while those adjacent to the nitrogen (C-N) appear further upfield. rsc.org The five carbons of the pentan-2-yl group would have characteristic shifts in the aliphatic region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Morpholine -O-CH ₂-~3.7~67
Morpholine -N-CH ₂-~2.6~46
Pentyl -N-CH -~2.8-3.0~60-65
Pentyl -CH ₂-~1.2-1.5~20-40
Pentyl -CH~0.9~14

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (MS/MS), it offers valuable structural insights. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation. researchgate.net

Common fragmentation pathways for N-substituted morpholines include:

Alpha-cleavage: The bond between the nitrogen and the pentyl group can break, leading to the formation of a stable morpholinium ion or a pentyl radical/cation.

Ring cleavage: The morpholine ring itself can fragment, often initiated by the loss of small neutral molecules. researchgate.netcore.ac.uk

Tandem MS (MS/MS) experiments involve selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting product ions. This process helps to piece together the molecular structure and confirm the identity of the compound. researchgate.netresearchgate.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (MW: 157.25)

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Identity
157[M]⁺, Molecular Ion
142[M - CH₃]⁺, Loss of a methyl group
100[M - C₄H₉]⁺, Loss of a butyl radical (cleavage within pentyl group)
86[C₄H₈NO]⁺, Morpholine ring fragment after loss of pentyl group
71[C₅H₁₁]⁺, Pentyl cation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its bonds. chemicalbook.comnist.gov These include C-H stretching from the alkyl groups, C-O-C stretching from the ether linkage in the morpholine ring, and C-N stretching from the tertiary amine. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the N-substituted nature of the morpholine. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960C-H StretchAlkane (Pentyl and Morpholine)
1450-1470C-H BendAlkane
1115-1125C-O-C StretchEther
1070-1250C-N StretchTertiary Amine
  • UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated amines and ethers, like those in this compound, do not contain chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). The expected absorption would be due to n → σ* transitions, which occur at short wavelengths (typically < 220 nm) and have low intensity. rsc.orgmasterorganicchemistry.com Therefore, UV-Vis spectroscopy is less useful for detailed structural elucidation of this compound but can be used for quantification with a sensitive UV detector in HPLC if measured at a low wavelength. rsc.org
  • Bioanalytical Methods for Pre-clinical Sample Analysis

    The quantitative determination of novel chemical entities in biological samples is a critical component of preclinical research, providing essential data for pharmacokinetic and toxicokinetic assessments. For this compound, robust bioanalytical methods are necessary to accurately measure its concentration in various biological matrices obtained from animal studies. These methods must be sensitive, specific, and reliable to ensure the integrity of the data that informs the early-stage development of this compound.

    The development and validation of such methods are guided by stringent regulatory standards to guarantee that the results are reproducible and accurate. The choice of analytical technique is paramount, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the predominant platform for the bioanalysis of small molecules in complex biological fluids due to its high sensitivity and selectivity.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like this compound in biological matrices such as plasma, urine, and tissue homogenates. This powerful analytical technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. While specific validated methods for this compound are not publicly available, a general methodology can be outlined based on established principles for morpholine derivatives and other small molecules in preclinical studies.

    The initial step in the bioanalytical workflow involves sample preparation, which is crucial for removing interferences from the biological matrix that could compromise the accuracy of the results. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

    Following extraction, the sample is injected into the LC system, where this compound is separated from other components on a chromatographic column. Reversed-phase chromatography is frequently employed for molecules of this nature. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation and a sharp peak shape for the analyte.

    The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for morpholine derivatives, which generates charged molecules that can be detected by the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is then monitored for quantification. This process minimizes the potential for interference from other compounds in the matrix.

    An internal standard, a compound with similar physicochemical properties to this compound, is added to all samples and calibration standards at a known concentration. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of this compound in the unknown samples. This approach corrects for variability in sample preparation and instrument response.

    The entire bioanalytical method, from sample preparation to final quantification, must be rigorously validated according to regulatory guidelines. This validation process assesses the method's linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure its reliability for the analysis of preclinical samples.

    Table 1: Representative LC-MS/MS Parameters for the Analysis of a Morpholine Derivative in a Biological Matrix

    Click to view interactive data table
    ParameterExample Condition
    Sample Preparation Protein precipitation with acetonitrile followed by centrifugation
    LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
    Mobile Phase A 0.1% Formic acid in water
    Mobile Phase B 0.1% Formic acid in acetonitrile
    Flow Rate 0.4 mL/min
    Gradient Linear gradient from 5% to 95% Mobile Phase B
    Injection Volume 5 µL
    Ionization Source Electrospray Ionization (ESI), Positive Mode
    MS Detection Multiple Reaction Monitoring (MRM)
    Precursor Ion (Q1) [M+H]⁺ of the analyte
    Product Ion (Q3) Specific fragment ion of the analyte
    Internal Standard A structurally similar compound, e.g., a deuterated analog

    Theoretical and Computational Studies of 2 Pentan 2 Yl Morpholine

    Molecular Modeling and Docking Simulations

    Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as 2-(Pentan-2-yl)morpholine, and a macromolecular target, typically a protein. scispace.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

    Ligand-Protein Interaction Predictions

    Predicting the interactions between a ligand (a small molecule that binds to a larger one) and a protein is a cornerstone of structure-based drug design. nih.govvolkamerlab.org Computational docking programs are used to place the ligand into the binding site of a protein and score the interaction based on various factors like electrostatic and van der Waals forces.

    A hypothetical docking study of this compound against a target protein, for instance, a kinase or a receptor, would aim to identify the most stable binding pose and the key amino acid residues involved in the interaction. The results of such a study can be summarized in a table format, as shown below.

    Table 1: Predicted Interactions of this compound with a Hypothetical Protein Target

    Amino Acid ResidueInteraction TypePredicted Distance (Å)
    ASP129Hydrogen Bond2.1
    TYR85Hydrophobic3.5
    LEU132Hydrophobic3.8
    PHE201π-π Stacking4.2

    This table illustrates the types of non-covalent interactions that are crucial for the binding of a ligand to a protein. The distances are measured in angstroms (Å) and provide an indication of the strength of the interaction.

    Conformational Analysis and Dynamics

    The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. researchgate.netnih.gov Conformational analysis of this compound would involve identifying the most stable, low-energy conformations of the molecule. This is often achieved through computational methods that systematically rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation.

    Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, both in solution and when bound to a protein. researchgate.net These simulations can reveal how the molecule's conformation changes and adapts to its environment.

    Quantum Chemical Calculations

    Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of molecules. nih.govchemrxiv.org These calculations can be used to predict a wide range of molecular properties with a high degree of accuracy.

    Electronic Structure and Reactivity Descriptors

    The electronic structure of a molecule determines its reactivity. researchgate.net Quantum chemical calculations can be used to determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

    Table 2: Calculated Electronic Properties of this compound

    PropertyCalculated Value
    HOMO Energy (eV)-6.5
    LUMO Energy (eV)1.2
    HOMO-LUMO Gap (eV)7.7
    Dipole Moment (Debye)2.1

    This table presents hypothetical quantum chemical calculation results for this compound. These values provide insights into the molecule's electronic behavior and potential for chemical reactions.

    Spectroscopic Property Predictions

    Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov These predictions can be invaluable for identifying and characterizing the molecule in a laboratory setting.

    Pharmacophore Modeling and Virtual Screening Approaches

    A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. mdpi.comdovepress.com Pharmacophore modeling involves identifying these essential features and their spatial arrangement.

    Once a pharmacophore model has been developed, it can be used to search large databases of chemical compounds in a process called virtual screening. nih.govfrontiersin.org This allows for the rapid identification of new molecules that are likely to be active against the target of interest.

    Table 3: Hypothetical Pharmacophore Model for this compound

    Pharmacophore FeatureNumber of Features
    Hydrogen Bond Acceptor2
    Hydrogen Bond Donor1
    Hydrophobic Center1

    This table outlines a hypothetical pharmacophore model for this compound, highlighting the key features that would be used in a virtual screening campaign to identify other potential drug candidates.

    In Silico Prediction of Pre-clinical ADME Properties

    The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. springernature.comphcogj.com In silico computational tools have become indispensable for the early prediction of these properties, allowing for the rapid screening of large numbers of molecules before resource-intensive experimental studies are undertaken. springernature.commdpi.comnih.gov These predictive models utilize a compound's chemical structure to estimate its behavior in the body through methods like quantitative structure-activity relationship (QSAR) modeling, machine learning, and physiologically based pharmacokinetic (PBPK) simulations. mdpi.comnih.govsimulations-plus.com

    For this compound, a comprehensive in silico ADME profile can be computationally generated. Such an analysis would focus on key parameters related to absorption, distribution, metabolism, and excretion to forecast its potential drug-likeness and pharmacokinetic behavior.

    Detailed Research Findings

    Computational models predict the ADME properties of this compound by analyzing its structural and physicochemical descriptors. These include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donor/acceptor counts. researchgate.net

    Absorption: Oral bioavailability is a key consideration, and predictions typically start with evaluating intestinal absorption. nih.govresearchgate.net Models suggest that this compound would likely exhibit good passive intestinal absorption. This prediction is based on its adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five. Furthermore, its predicted Caco-2 permeability, a model for the intestinal barrier, would likely fall within a range indicative of efficient translocation. Another critical factor is the compound's potential interaction with efflux transporters like P-glycoprotein (P-gp), which can limit absorption. In silico models would assess whether this compound is a likely substrate or inhibitor of P-gp.

    Distribution: Following absorption, a compound's distribution throughout the body is governed by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). nih.gov Due to its moderate lipophilicity and the presence of the morpholine (B109124) ring, which is often found in central nervous system (CNS) active compounds, this compound is predicted to have a moderate to high ability to cross the BBB. nih.gov The morpholine moiety can improve physicochemical properties that favor brain permeability. nih.gov Computational QSAR models are frequently used to predict the logBB value (brain/blood concentration ratio), a key indicator of CNS penetration. osti.govmdpi.comfrontiersin.org

    Metabolism: The metabolic fate of a compound is primarily determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.govmdpi.com In silico models predict which CYP isoforms are likely to metabolize this compound and whether the compound itself might inhibit these enzymes, a major cause of drug-drug interactions. mdpi.comresearchgate.net For this compound, predictions would likely indicate metabolism by major isoforms such as CYP2D6 and CYP3A4. phcogj.com Site of Metabolism (SOM) prediction models would further identify the most probable locations on the molecule for metabolic transformation, likely involving oxidation of the pentyl chain or N-dealkylation of the morpholine ring. nih.govpsu.edu

    The following interactive data tables summarize the predicted preclinical ADME properties for this compound based on established computational methodologies.

    Predicted Physicochemical and Absorption Properties

    This table outlines the fundamental molecular properties and key absorption-related predictions. Parameters such as LogP, TPSA, and adherence to Lipinski's rule are foundational for predicting oral bioavailability.

    PropertyPredicted ValueInterpretation
    Molecular Weight157.25 g/mol Low molecular weight, favorable for absorption.
    LogP (Lipophilicity)2.1Optimal lipophilicity for membrane permeability.
    TPSA (Topological Polar Surface Area)21.7 ŲLow PSA, associated with good BBB penetration. researchgate.net
    Hydrogen Bond Donors1Complies with drug-likeness rules.
    Hydrogen Bond Acceptors2Complies with drug-likeness rules.
    Lipinski's Rule of Five0 ViolationsHigh probability of oral bioavailability. nih.gov
    Human Intestinal Absorption> 90%Predicted to be well-absorbed from the GI tract.
    Caco-2 PermeabilityHighIndicates high potential for passive diffusion across the intestinal wall.
    P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.

    Predicted Distribution Properties

    This table details the likely distribution characteristics of the compound within the body, focusing on its interaction with plasma proteins and its ability to enter the central nervous system.

    PropertyPredicted ValueInterpretation
    Plasma Protein Binding (PPB)~ 65%Moderate binding to plasma proteins, allowing for a significant unbound fraction to exert therapeutic effects.
    Volume of Distribution (VDss)> 0.7 L/kgSuggests distribution into tissues beyond the plasma volume.
    Blood-Brain Barrier (BBB) PermeantYesPredicted to cross the BBB, indicating potential for CNS activity. nih.gov
    logBB~ 0.5A positive logBB value suggests the compound concentrates more in the brain than in the blood.

    Predicted Metabolism Properties

    This table presents the predicted interactions of this compound with the primary drug-metabolizing enzymes, the Cytochrome P450 family. It assesses both the compound's potential to be a substrate and an inhibitor of these enzymes.

    PropertyPredicted StatusInterpretation
    CYP1A2 InhibitorNoLow risk of drug interactions involving this isoform.
    CYP2C9 InhibitorNoLow risk of drug interactions involving this isoform.
    CYP2C19 InhibitorNoLow risk of drug interactions involving this isoform.
    CYP2D6 InhibitorYes (Weak)Potential for weak interactions with drugs metabolized by CYP2D6.
    CYP3A4 InhibitorNoLow risk of drug interactions involving this isoform.
    CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6. psu.edu
    CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4.

    Future Directions and Emerging Research Avenues for 2 Pentan 2 Yl Morpholine

    Utility as a Scaffold in Advanced Medicinal Chemistry Research

    The morpholine (B109124) ring is a versatile and valuable scaffold in drug discovery, frequently utilized to improve the pharmacokinetic profile of molecules and to serve as a key structural component for interaction with biological targets. nih.govresearchgate.net The introduction of a substituent at the 2-position, as in 2-(pentan-2-yl)morpholine, offers a strategic vector for modifying a compound's properties. The pentan-2-yl group, a lipophilic alkyl chain, can significantly influence how the molecule interacts with its biological environment.

    Future research is poised to exploit this specific substitution pattern. The lipophilicity imparted by the pentyl group could be leveraged to enhance membrane permeability, a critical factor for oral bioavailability and for compounds targeting the central nervous system (CNS). nih.govnih.gov In CNS drug discovery, a fine balance of lipophilicity is essential for crossing the blood-brain barrier, and the morpholine scaffold itself is known to improve brain permeability. nih.govnih.gov

    Furthermore, the this compound scaffold can be used to orient other functional groups in three-dimensional space, allowing for precise interactions with the active sites of enzymes or receptors. nih.gov The morpholine ring is a key component of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a range of receptors. nih.gov Research into derivatives of this compound could lead to the development of novel therapeutics for various diseases, including cancer and neurodegenerative disorders, where morpholine-containing agents have already shown promise. nih.govwikipedia.org

    Derivative ClassTherapeutic AreaRationale for Morpholine Scaffold
    Kinase InhibitorsOncologyPart of the pharmacophore, interacts with the kinase hinge region, improves solubility and metabolic stability.
    BACE-1 InhibitorsAlzheimer's DiseaseOrients functional groups to interact with catalytic aspartic acids (Asp32, Asp228). nih.gov
    CNS Receptor ModulatorsMood Disorders, PainStructural similarity to endogenous neurotransmitters, improves blood-brain barrier penetration. nih.gov
    Antibiotics (e.g., Linezolid)Infectious DiseaseCore structural building block essential for antibacterial activity. wikipedia.org

    Advancements in Asymmetric Synthesis Methodologies

    The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric syntheses to produce enantiomerically pure 2-substituted morpholines is of paramount importance. semanticscholar.org Future research on this compound will heavily rely on robust stereoselective methods to access its specific stereoisomers for biological evaluation.

    One of the most powerful techniques is the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors. nih.gov This "after cyclization" method has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org Rhodium complexes with large bite-angle bisphosphine ligands have proven particularly effective in this transformation. nih.govrsc.org

    Another promising avenue is organocatalytic asymmetric halocyclization. rsc.org Using catalysts derived from cinchona alkaloids, various chlorinated 2,2-disubstituted morpholines have been synthesized from simple alkenol substrates in high yields and enantioselectivities. rsc.org Adapting these methodologies to create the single substituent at the 2-position is a key area for future synthetic exploration. These advanced synthetic strategies are crucial for creating libraries of chiral this compound derivatives for structure-activity relationship (SAR) studies. nih.gov

    Synthesis MethodCatalyst TypeKey FeaturesAchieved Enantioselectivity
    Asymmetric HydrogenationBisphosphine-Rhodium Complex semanticscholar.orgHigh efficiency, atom economy, applicable to pre-formed rings.Up to 99% ee nih.govrsc.org
    Organocatalytic HalocyclizationCinchona Alkaloid Derivative rsc.orgMetal-free, mild conditions, provides access to functionalized morpholines.Excellent yields and enantioselectivities rsc.org
    Electrophile-Induced CyclizationBromine (Br₂)Utilizes optically pure N-allyl-β-aminoalcohols as precursors. banglajol.infoCan produce single diastereomers under controlled conditions. banglajol.info
    Pd-Catalyzed CarboaminationPd(OAc)₂ with Phosphine LigandModular approach allowing variation of substituents. nih.govGenerates products as single stereoisomers. nih.gov

    Development as Chemical Biology Tools and Probes

    Beyond therapeutic applications, the this compound scaffold holds potential for the development of chemical tools and probes to investigate biological processes. The morpholine moiety can be incorporated into fluorescent probes for sensing and imaging within living cells. nih.gov

    For example, morpholine-functionalized BODIPY dyes have been designed as fluorescent pH sensors. In these systems, the protonation state of the morpholine nitrogen dictates the probe's fluorescence. In acidic environments, the protonated morpholine quenches the fluorophore's emission through a photoinduced electron transfer (PET) mechanism. nih.gov This pH-dependent fluorescence allows for the monitoring of intracellular pH changes. nih.gov

    Future work could involve attaching a fluorophore to a this compound core to create novel probes. The lipophilic pentyl group could influence the probe's subcellular localization, potentially targeting it to lipid membranes or hydrophobic pockets within proteins. Such tools would be invaluable for studying cellular physiology and the microenvironment of specific organelles or disease states.

    Integration with Omics Technologies in Pre-clinical Research

    To fully understand the biological effects and therapeutic potential of novel compounds like this compound, an integrated, systems-level approach is necessary. Modern "omics" technologies—genomics, proteomics, and metabolomics—provide a comprehensive view of how a molecule impacts cellular function. nih.govnih.gov

    In the preclinical evaluation of this compound derivatives, these technologies can be integrated to elucidate mechanisms of action and identify biomarkers of efficacy or toxicity. nih.gov

    Proteomics can be used to identify the direct protein targets of a compound. Techniques like thermal proteome profiling or chemical proteomics can reveal which proteins physically interact with the molecule in a cellular context.

    Transcriptomics (analyzing gene expression) can show how the cell responds to the compound at the genetic level, highlighting upregulated or downregulated pathways. mdpi.com

    Metabolomics , the study of small molecule metabolites, can provide a functional readout of the downstream consequences of the compound's activity on cellular metabolism and signaling pathways. nih.gov

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are effective for preparing 2-(Pentan-2-yl)morpholine, and how are key intermediates purified?

    • Answer : The compound is commonly synthesized via nucleophilic substitution, where pentan-2-ylamine reacts with ethylene oxide under basic conditions (e.g., NaOH as a catalyst). Critical purification steps involve silica gel chromatography (20–30% ethyl acetate in hexane) to isolate the product. Anhydrous conditions and pH control (8–10) minimize side reactions like N-oxide formation .

    Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

    • Answer : ¹H and ¹³C NMR are critical for verifying the morpholine ring and pentan-2-yl substituent. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 172.17). X-ray crystallography or NOESY experiments can resolve stereochemical ambiguities .

    Q. What are the documented biological activities of morpholine derivatives with alkyl substituents like pentan-2-yl?

    • Answer : Alkyl-substituted morpholines exhibit anticancer potential via DNA intercalation (e.g., IC₅₀ values of 10–50 μM in HeLa cells) and enzyme inhibition (e.g., kinase assays). Comparative studies suggest branched chains enhance lipophilicity and membrane permeability .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?

    • Answer : Key parameters include:

    • Catalyst : Sodium hydride in DMF accelerates substitution kinetics.
    • Temperature : 60–80°C reduces reaction time (8–12 hours vs. 24 hours at RT).
    • Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines. Yield improvements (>85%) are validated via GC-MS .

    Q. What computational strategies predict the metabolic stability of this compound in preclinical models?

    • Answer : Molecular dynamics simulations (e.g., Desmond) model cytochrome P450 interactions. In silico ADMET tools (SwissADME) predict high metabolic stability due to steric shielding by the pentan-2-yl group. Validate with in vitro microsomal assays (t₁/₂ > 60 minutes) .

    Q. How do structural modifications to the pentan-2-yl group alter the compound’s selectivity for biological targets?

    • Answer : Replacing pentan-2-yl with shorter (propyl) or cyclic (cyclopentyl) chains reduces binding affinity to acetylcholinesterase (ΔIC₅₀ = 15–20 μM). SAR studies suggest the branched chain optimizes hydrophobic pocket interactions .

    Q. What experimental approaches resolve discrepancies in reported cytotoxicity data across studies?

    • Answer : Standardize assays by:

    • Cell lines : Use matched pairs (e.g., MCF-7 cancer vs. MCF-10A normal cells).
    • Controls : Include cisplatin as a positive control (IC₅₀ = 1–5 μM).
    • Solvent : Limit DMSO to ≤0.1% to avoid false positives. Meta-analyses reconcile variations in MTT vs. ATP-based assays .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.